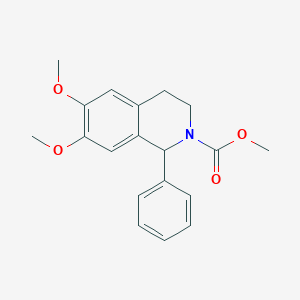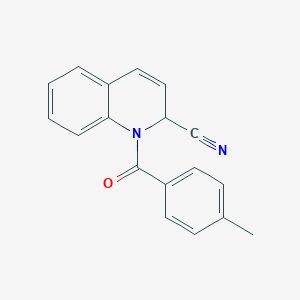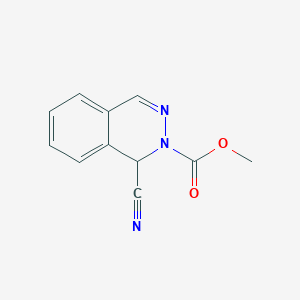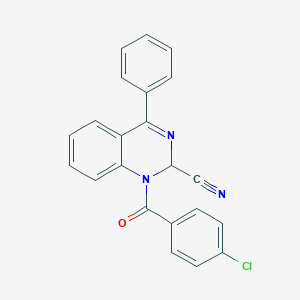![molecular formula C15H20N2O3S B231870 butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)
butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonylphenyl ether compounds and has been found to have a wide range of applications in various fields of research.
科学研究应用
Butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether has been used in various fields of scientific research. It has been found to have anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases. It has also been used as a ligand in the development of new catalysts for organic synthesis. In addition, it has been used in the development of new materials for electronic and optical applications.
作用机制
The mechanism of action of butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
实验室实验的优点和局限性
One of the main advantages of using butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether in lab experiments is its anti-inflammatory properties. This makes it a useful tool for studying the inflammatory response and developing new drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
未来方向
There are a number of future directions for research involving butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether. One area of research is the development of new drugs for the treatment of inflammatory diseases. Another area of research is the development of new catalysts for organic synthesis. In addition, there is potential for the development of new materials for electronic and optical applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It has anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases. It has also been used as a ligand in the development of new catalysts for organic synthesis and in the development of new materials for electronic and optical applications. Further research is needed to fully understand the potential applications of this compound in various fields of research.
合成方法
The synthesis of butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether involves the reaction between 4-bromo-2-nitrophenol and butyl 4-hydroxybenzenesulfonate in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere and at elevated temperatures. The final product is obtained after purification by column chromatography.
属性
分子式 |
C15H20N2O3S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
1-(4-butoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C15H20N2O3S/c1-4-5-10-20-14-6-8-15(9-7-14)21(18,19)17-13(3)11-12(2)16-17/h6-9,11H,4-5,10H2,1-3H3 |
InChI 键 |
MXKXDKKFWVZUKC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C |
规范 SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



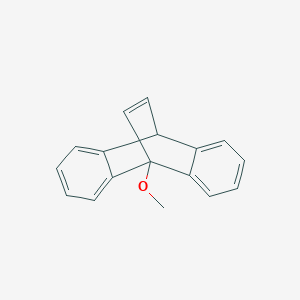
![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
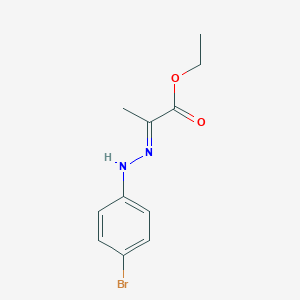

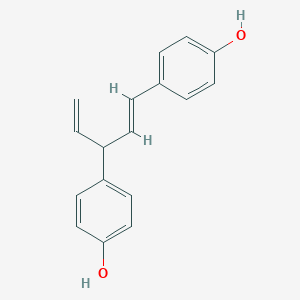
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)

